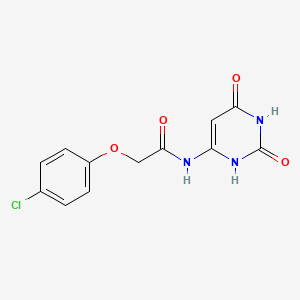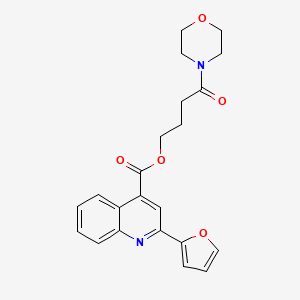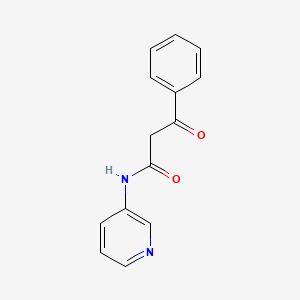![molecular formula C13H10ClN3S B10803381 3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B10803381.png)
3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that features a unique combination of pyridine and thieno[2,3-d]pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidine ring. Common reagents include sulfur-containing compounds and chlorinated pyrimidines.
Coupling with Pyridine: The final step involves coupling the chlorinated thieno[2,3-d]pyrimidine with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thieno ring.
Coupling Reactions: The pyridine ring can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfur atom’s oxidation state.
科学的研究の応用
3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.
Industrial Applications:
作用機序
The mechanism of action of 3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the pyridine ring.
Thieno[2,3-d]pyrimidine Derivatives: A class of compounds with variations in the substituents on the thieno and pyrimidine rings.
Uniqueness
3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine is unique due to the presence of both the pyridine and thieno[2,3-d]pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-7-8(2)18-13-10(7)11(14)16-12(17-13)9-4-3-5-15-6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMOUSJGXYXWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CN=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B10803310.png)
![1-[2-(3-Chlorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B10803313.png)
![2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10803316.png)

![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10803325.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B10803330.png)
![6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine](/img/structure/B10803334.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B10803354.png)
![2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline](/img/structure/B10803360.png)


![3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one](/img/structure/B10803383.png)


